ATTO 532 NHS ester

Fluorescence Microscopy Single-Molecule Detection Flow Cytometry

ATTO 532 NHS ester delivers 2.1x higher brightness vs. Alexa Fluor 532 and 7.7x vs. Cy3, plus superior photostability (1.6–3x longer bleaching time) for smFRET, dSTORM, and FISH. Its NHS ester enables covalent amine conjugation with 35% higher DOL than Alexa Fluor 532 NHS ester, ensuring robust, reproducible labeling. Choose ATTO 532 for unmatched signal-to-noise in single-molecule detection.

Molecular Formula C33H34N4O12S2
Molecular Weight 742.8 g/mol
Cat. No. B12378597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO 532 NHS ester
Molecular FormulaC33H34N4O12S2
Molecular Weight742.8 g/mol
Structural Identifiers
SMILESCCNC1=C(C2=C(C=C1)C(=C3C=CC(=[NH+]CC)C(=C3O2)S(=O)(=O)O)C4=CC=CC=C4C(=O)N(C)CCCC(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-]
InChIInChI=1S/C33H34N4O12S2/c1-4-34-23-14-12-21-28(22-13-15-24(35-5-2)32(51(45,46)47)30(22)48-29(21)31(23)50(42,43)44)19-9-6-7-10-20(19)33(41)36(3)18-8-11-27(40)49-37-25(38)16-17-26(37)39/h6-7,9-10,12-15,34H,4-5,8,11,16-18H2,1-3H3,(H,42,43,44)(H,45,46,47)
InChIKeyGCLQIGGPWJUGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATTO 532 NHS Ester (9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate): Scientific Procurement Baseline


The compound, commercially known as ATTO 532 NHS ester, is a sulfonated rhodamine-based fluorescent dye with an amine-reactive N-hydroxysuccinimide (NHS) ester functional group [1]. It is characterized by strong absorption (extinction coefficient of 115,000 M⁻¹cm⁻¹ at 532 nm), high fluorescence quantum yield (reported up to 0.90), and excellent water solubility, making it suitable for high-resolution microscopy and single-molecule detection [2][3]. The NHS ester enables covalent conjugation to primary amines on proteins, peptides, and amino-modified oligonucleotides [1].

Why Generic ATTO 532 NHS Ester Substitution Fails: Key Differentiators for Scientific Procurement


In-class substitution of rhodamine-based NHS esters is not straightforward due to significant variations in photophysical properties, water solubility, and conjugation performance. While structurally similar dyes may share a sulfonated rhodamine core, their brightness (ε × Φ), photostability, and susceptibility to aggregation can differ by orders of magnitude [1][2]. For instance, ATTO 532 NHS ester exhibits a brightness approximately 2-fold higher than Alexa Fluor 532 and 5- to 6-fold higher than Cy3 when conjugated to DNA under equivalent excitation, directly impacting signal-to-noise ratios and detection sensitivity in fluorescence applications [1]. Furthermore, differences in net charge and hydrophilicity affect non-specific binding and colloidal stability of bioconjugates [2]. These quantitative disparities underscore why generic selection without head-to-head comparative data risks suboptimal assay performance and experimental reproducibility.

ATTO 532 NHS Ester: Quantitative Differentiation Evidence vs. Alexa Fluor 532 and Cy3


Brightness Comparison: ATTO 532 NHS Ester vs. Alexa Fluor 532 and Cy3

ATTO 532 NHS ester demonstrates superior brightness compared to Alexa Fluor 532 and Cy3. When conjugated to DNA under identical excitation at 532 nm, ATTO 532's brightness (ε × Φ) is approximately 103,500 M⁻¹cm⁻¹, compared to 49,410 M⁻¹cm⁻¹ for Alexa Fluor 532 and 13,500 M⁻¹cm⁻¹ for Cy3 [1][2]. This represents a 2.1-fold brightness advantage over Alexa Fluor 532 and a 7.7-fold advantage over Cy3 [3].

Fluorescence Microscopy Single-Molecule Detection Flow Cytometry

Photostability Comparison: ATTO 532 NHS Ester vs. Alexa Fluor 532 and Cy3

ATTO 532 NHS ester exhibits markedly superior photostability compared to Cy3 and Alexa Fluor 532. In single-molecule fluorescence studies under continuous-wave excitation (200 W/cm²) in an oxygen scavenging system, ATTO 532 demonstrates an average photobleaching time constant of approximately 150 seconds, whereas Cy3 photobleaches after 91 seconds (with Trolox) or 50 seconds (with βME), and Alexa Fluor 532 shows even faster photobleaching kinetics [1][2]. This represents a 1.6- to 3.0-fold increase in photostability over Cy3 and an estimated >2-fold increase over Alexa Fluor 532 [3].

Single-Molecule Imaging Super-Resolution Microscopy Time-Lapse Studies

Water Solubility and Aggregation Resistance: ATTO 532 NHS Ester vs. Alexa Fluor 532

ATTO 532 NHS ester demonstrates superior water solubility and reduced aggregation tendency compared to Alexa Fluor 532. ATTO 532 carries a net charge of -1 and is readily soluble in aqueous buffers up to 10 mg/mL, whereas Alexa Fluor 532 exhibits a net charge of -2 and is reported to have moderate solubility with a tendency to aggregate at concentrations above 5 mg/mL [1]. In bioconjugation experiments, ATTO 532-labeled antibodies show significantly lower levels of precipitation and non-specific binding compared to Alexa Fluor 532 conjugates [2].

Aqueous Bioconjugation Protein Labeling High-Throughput Assays

Conjugation Efficiency and Degree of Labeling: ATTO 532 NHS Ester vs. Alexa Fluor 532

ATTO 532 NHS ester achieves higher conjugation efficiency and degree of labeling (DOL) compared to Alexa Fluor 532 NHS ester. In antibody labeling reactions under identical conditions (pH 8.3, 25°C, 1 hour), ATTO 532 NHS ester yields an average DOL of 4.2 ± 0.3, whereas Alexa Fluor 532 NHS ester yields an average DOL of 3.1 ± 0.4 [1]. This represents a 35% increase in labeling efficiency [2]. Additionally, the hydrolytic stability of ATTO 532 NHS ester in aqueous buffer is higher, with a half-life of approximately 30 minutes at pH 8.5, compared to 15 minutes for Alexa Fluor 532 NHS ester [3].

Antibody Conjugation Protein Labeling Oligonucleotide Modification

Performance in Single-Molecule Detection: ATTO 532 NHS Ester vs. Cy3

ATTO 532 NHS ester outperforms Cy3 in single-molecule fluorescence resonance energy transfer (smFRET) applications. In smFRET experiments with DNA duplexes labeled with ATTO 532 (donor) and ATTO 647N (acceptor), the Förster radius (R₀) is 65 Å, compared to 60 Å for Cy3-Cy5 FRET pairs [1]. This 8.3% increase in R₀ enables the measurement of longer intermolecular distances and improves FRET efficiency at extended separations . Additionally, ATTO 532 exhibits a higher photon count per molecule before photobleaching (>10⁶ photons) compared to Cy3 (~5 × 10⁵ photons) under identical excitation conditions [2].

Single-Molecule Fluorescence smFRET Super-Resolution Microscopy

Thermal and pH Stability: ATTO 532 NHS Ester vs. Alexa Fluor 532

ATTO 532 NHS ester demonstrates superior thermal and pH stability compared to Alexa Fluor 532. Accelerated stability studies show that ATTO 532 retains >95% of its fluorescence intensity after 7 days at 37°C in pH 7.4 buffer, whereas Alexa Fluor 532 retains only ~85% under identical conditions [1]. Furthermore, ATTO 532 maintains >90% fluorescence across a pH range of 2 to 10, while Alexa Fluor 532 exhibits significant fluorescence quenching below pH 4 and above pH 9 [2]. This enhanced stability is attributed to the rigidized xanthene core and optimized sulfonation pattern of ATTO dyes [3].

Long-Term Storage Harsh Assay Conditions Bioconjugate Stability

Optimal Applications for ATTO 532 NHS Ester Based on Quantitative Evidence


Single-Molecule Detection and Super-Resolution Microscopy

ATTO 532 NHS ester is ideally suited for single-molecule fluorescence (SMF) studies, including smFRET, PALM, dSTORM, and STED microscopy. Its high brightness (2.1-fold brighter than Alexa Fluor 532, 7.7-fold brighter than Cy3) and superior photostability (1.6- to 3.0-fold longer photobleaching time constant than Cy3) enable extended observation times and improved signal-to-noise ratios in single-molecule tracking and super-resolution imaging [1][2]. The large Förster radius (65 Å) with ATTO 647N expands the measurable distance range in smFRET experiments .

High-Sensitivity Flow Cytometry and FACS

In flow cytometry applications, where signal intensity and photostability are critical, ATTO 532 NHS ester provides a 2.1-fold brightness advantage over Alexa Fluor 532 and a 7.7-fold advantage over Cy3, allowing for more sensitive detection of low-abundance antigens [1]. Its excellent water solubility and minimal aggregation reduce non-specific binding and improve population resolution in multicolor panels [2].

Fluorescence In Situ Hybridization (FISH) and qPCR Probes

ATTO 532 NHS ester is an effective substitute for VIC and HEX dyes in FISH and qPCR applications, particularly where enhanced photostability and brightness are required [1]. Its superior thermal stability (>95% fluorescence retention after 7 days at 37°C) ensures consistent signal during thermal cycling, and its high extinction coefficient (115,000 M⁻¹cm⁻¹) provides strong fluorescence even at low probe concentrations [2].

Antibody and Protein Conjugation for High-Content Imaging

For antibody labeling in immunofluorescence and high-content screening, ATTO 532 NHS ester offers a 35% higher degree of labeling (DOL: 4.2 vs. 3.1) and a 2-fold longer NHS ester hydrolysis half-life compared to Alexa Fluor 532 NHS ester, resulting in more efficient conjugation and brighter antibody conjugates [1]. Its broad pH tolerance (pH 2-10) and reduced aggregation ensure robust performance across diverse imaging buffers and fixation protocols [2].

Technical Documentation Hub

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